Prometryn
Overview
Description
Prometryn is a selective herbicide belonging to the triazine family, primarily used to control annual grasses and broadleaf weeds in various crops such as cotton and celery . It functions by inhibiting photosynthesis in susceptible plant species, making it an effective tool in agricultural weed management .
Mechanism of Action
Target of Action
Prometryn, a member of the triazine family of herbicides, primarily targets broadleaf weeds and grasses . It acts by inhibiting the electron transport in these target organisms . The electron transport chain is a crucial component of photosynthesis, a process vital for the survival and growth of plants.
Mode of Action
This compound’s mode of action involves the inhibition of photosynthesis at photosystem II . By binding to the PS II D1 protein , it disrupts the photosynthetic electron chain , thereby inhibiting the plant’s ability to convert light energy into chemical energy. This disruption starves the plant of the energy it needs to grow, ultimately leading to its death.
Biochemical Pathways
This compound affects several key biochemical pathways. It has been observed to induce cell cycle arrest in the S phase in human bronchial epithelial cells (BEAS-2B) when treated with high concentrations . This arrest is associated with changes in the expression levels of cyclin-dependent kinase 2 (CDK2) and cyclin A . Additionally, this compound induces the formation of intracellular reactive oxygen species (ROS), suggesting oxidative stress . It also causes DNA double-strand breaks . In the heart, this compound has been found to induce changes in mitochondrial function and various signaling pathways, particularly affecting stress-related responses .
Pharmacokinetics
It is known that this compound is slightly to moderately toxic and can accumulate in certain organs like the lung . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The result of this compound’s action at the cellular level includes cell cycle arrest, induction of oxidative stress, and DNA damage . These effects can lead to apoptotic cell death . At the organism level, the inhibition of photosynthesis leads to the death of the target weeds and grasses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is toxic to aquatic vascular plants, and its use in certain areas could potentially affect aquatic ecosystems . More research is needed to fully understand how environmental factors influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Prometryn can induce oxidative stress in organisms, even at low concentrations . It reduces the activities of antioxidant enzymes and increases the level of lipid peroxidation . This suggests that this compound plays a significant role in biochemical reactions involving oxidative stress.
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to alter the morphological structure of the hepatopancreas and intestine in Eriocheir sinensis, a species of crab . It also affects the species composition of the intestinal flora, indicating that it can influence cell function and cellular processes .
Molecular Mechanism
The molecular mechanism of this compound’s action involves inducing oxidative stress in cells. It reduces the activities of antioxidant enzymes, leading to increased lipid peroxidation . This suggests that this compound exerts its effects at the molecular level through interactions with these enzymes and other biomolecules.
Temporal Effects in Laboratory Settings
Long-term exposure to this compound can result in immune and detoxification fatigue . Short-term exposure, on the other hand, can upregulate the expression of genes related to immunity, inflammation, and detoxification . This indicates that the effects of this compound can change over time in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been shown to induce toxicity in bony fish and shrimp . The specific effects and thresholds observed in these studies would depend on the species and the specific conditions of the experiment.
Metabolic Pathways
This compound affects the metabolic pathways of organisms by inhibiting the utilization rate of phosphorus and nitrogen . This suggests that it interacts with enzymes or cofactors involved in these metabolic pathways.
Preparation Methods
Prometryn can be synthesized through several routes. One common method involves the reaction of cyanuric chloride with isopropylamine and methylthioamine under controlled conditions . Industrial production often employs high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) for purification and quality control .
Chemical Reactions Analysis
Prometryn undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Photodegradation: Under UV light, this compound degrades through hydroxylation, dealkylation, and dethiomethylation pathways.
Hydrolysis: In aqueous environments, this compound can hydrolyze, leading to the formation of different metabolites.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and UV light for photodegradation. The major products formed from these reactions are sulfoxides, sulfones, and various hydroxylated derivatives .
Scientific Research Applications
Prometryn has diverse applications in scientific research:
Comparison with Similar Compounds
Prometryn is often compared with other triazine herbicides such as atrazine and simazine. While all three compounds inhibit photosynthesis, this compound is noted for its lower acute toxicity and longer period of effectiveness . Similar compounds include:
Atrazine: Another triazine herbicide with higher acute toxicity.
Simazine: Similar in structure and function but with different environmental persistence and degradation pathways.
This compound’s unique combination of lower toxicity and effective weed control makes it a valuable herbicide in agricultural practices .
Properties
IUPAC Name |
6-methylsulfanyl-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N5S/c1-6(2)11-8-13-9(12-7(3)4)15-10(14-8)16-5/h6-7H,1-5H3,(H2,11,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEVYOVXGOFMJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)SC)NC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5S | |
Record name | PROMETRYN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18212 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4024272 | |
Record name | Prometryn | |
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Molecular Weight |
241.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Prometryn appears as colorless crystals. Used as an herbicide., Colorless or white odorless solid; [HSDB] | |
Record name | PROMETRYN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18212 | |
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Record name | Prometryn | |
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Solubility |
Solubilities in organic solvents at 25 °C. [Table#4783], Solubilities in organic solvents at 20 °C [Table#4784], In water solubility, 33 mg/L at 25 °C | |
Record name | PROMETRYNE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4060 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.157 g/cu cm at 20 °C | |
Record name | PROMETRYNE | |
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Vapor Pressure |
0.000002 [mmHg], 1.24X10-6 mm Hg at 25 °C | |
Record name | Prometryn | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Mechanism of Action |
... Their chief mode of action appears to involve carbohydrate metabolism. The chlorinated s-triazines inhibit starch accumulation by blocking the prodn of sugars. Similar behavior has been shown for the methoxy & methylthio-s-triazines. It has been reported that the s-triazines affect the tricarboxylic acid cycle with activation of phospho-phenyl pyruvate-carboxylase causing the disappearance of sucrose & glyceric acid with the formation of aspartic & malic acids. /S-triazines/, Inhibits photolysis of water in the photosynthetic process. Also inhibits oxidative phosphorylation /in plants/, Primary mode of action /in plants/ is inhibition of photolysis of water in photosynthetic process. Prometryn has been shown to have other biol effects, such as inhibition of oxidative phosphorylation., Mechanism of action/in target species/: inhibits electron transport., For more Mechanism of Action (Complete) data for PROMETRYNE (7 total), please visit the HSDB record page. | |
Record name | PROMETRYNE | |
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Color/Form |
Crystals, White powder, WHITE SOLID | |
CAS No. |
7287-19-6 | |
Record name | PROMETRYN | |
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Record name | Prometryn | |
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Record name | Prometryn [ANSI:BSI:ISO] | |
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Record name | prometryn | |
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Record name | Prometryn | |
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Record name | Prometryn | |
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Record name | PROMETRYN | |
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Melting Point |
119 °C | |
Record name | PROMETRYNE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4060 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mode of action of prometryn?
A1: this compound, a methylthio-s-triazine herbicide, primarily acts by inhibiting photosynthesis. It binds to the D1 protein in photosystem II (PSII), blocking electron transport and disrupting the photosynthetic process [, , ]. This ultimately leads to the death of susceptible plants.
Q2: Does this compound affect other cellular processes besides photosynthesis?
A2: Yes, research suggests that this compound exposure can also induce oxidative stress in various organisms [, , , , ]. This is characterized by an imbalance between reactive oxygen species (ROS) production and the organism's ability to detoxify them, leading to cellular damage. Additionally, this compound has been shown to affect mitochondrial function and signaling pathways in the heart of mice [].
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C9H19N5S and a molecular weight of 241.35 g/mol [].
Q4: Is there spectroscopic data available to confirm the structure of this compound?
A4: Yes, studies utilizing nuclear magnetic resonance (NMR) spectroscopy, both ¹H NMR and ¹³C NMR, along with high-resolution mass spectrometry (HRMS) have been used to confirm the structure of this compound and its derivatives [].
Q5: How does this compound behave in different soil types?
A5: this compound's behavior in soil is influenced by factors like organic matter content, cation exchange capacity, and soil type. Adsorption studies demonstrate varied adsorption levels in different soils, impacting its persistence and movement []. For instance, this compound showed higher adsorption in fibrous peat compared to muck soil [].
Q6: Can this compound be degraded using catalytic processes?
A8: Yes, research demonstrates successful this compound degradation using advanced oxidation processes like ozonation and TiO2 photocatalysis [, , ]. Ozonation studies revealed optimal degradation at specific pH and temperature values, highlighting the importance of controlled conditions [].
Q7: What are the byproducts of this compound degradation via TiO2 photocatalysis?
A9: TiO2 photocatalysis, particularly under visible light with H2O2 assistance, effectively degrades this compound. The process oxidizes methyl, thio, and amino groups into inorganic ions like nitrate and sulfate. Cyanuric acid is identified as a major end product of this degradation pathway [].
Q8: Have computational methods been used to study this compound?
A10: While specific computational studies are not extensively detailed in the provided abstracts, the development of a novel this compound-like hapten for antibody generation suggests the use of molecular modeling and design in this compound research []. This highlights the potential application of computational tools in understanding this compound's interactions and designing related compounds.
Q9: How do structural modifications of this compound influence its activity?
A11: While the provided abstracts do not delve into specific structural modifications of this compound, they highlight the importance of its structure for its activity. The development of a novel hapten that mimics this compound's structure, particularly the isopropyl group, emphasizes the significance of specific structural features for antibody recognition and potential applications in detection systems [].
Q10: What is known about the stability of this compound in different environments?
A12: this compound demonstrates varying stability depending on the environmental matrix. Studies indicate its persistence in soil, with residues detected even months after application []. Conversely, it exhibits faster degradation in water, with half-lives ranging from 0.7 to 1.9 days, highlighting the influence of environmental factors on its breakdown [].
Q11: What are the implications of this compound residues in food crops?
A13: this compound residues in food crops are a concern for human health. While studies reported no detectable this compound residues in harvested rice following recommended application doses, suggesting low risk [], continuous monitoring and assessment are crucial to ensure food safety and prevent potential health risks.
Q12: Does the efficacy of this compound vary depending on its application timing?
A18: Yes, the timing of this compound application significantly influences its efficacy. Pre-emergence applications, especially when incorporated into the soil, have demonstrated greater effectiveness in controlling black nightshade compared to post-emergence treatments []. This highlights the importance of application timing for optimal weed control.
Q13: Is there evidence of weed resistance developing against this compound?
A19: While not directly addressed in the provided abstracts, long-term field studies on black nightshade control suggested a potential decline in this compound efficacy over time []. This emphasizes the need for further investigation to understand potential resistance development and explore sustainable weed management strategies.
Q14: What are the toxicological effects of this compound on aquatic organisms?
A20: this compound exposure can induce oxidative stress in aquatic organisms, including zebrafish [, ]. Studies have reported changes in antioxidant enzyme activity and increased lipid peroxidation, indicating cellular damage []. These findings emphasize the potential ecological risks of this compound contamination in aquatic ecosystems.
Q15: What are the potential human health concerns associated with this compound exposure?
A21: Although applied to control weeds, this compound's potential to leach and contaminate water sources raises concerns about human exposure. A case study reported metabolic acidosis in a patient following this compound ingestion [], indicating its potential toxicity and highlighting the need for safe handling and application practices to minimize human health risks.
Q16: Can this compound impact the immune system of exposed organisms?
A22: Research on crabs (Eriocheir sinensis) chronically exposed to this compound revealed alterations in their immune response []. These findings suggest that this compound, beyond its herbicidal action, can interfere with the immune system of non-target organisms, potentially affecting their overall health and survival.
Q17: Can plants contribute to the removal of this compound from contaminated environments?
A23: Yes, certain plant species, such as marsh pennywort (Hydrocotyle vulgaris), have demonstrated the ability to remove this compound from contaminated water through phytoextraction []. This phytoremediation approach offers a promising strategy for decontaminating this compound-polluted aquatic environments and mitigating its ecological impact.
Q18: What are the environmental implications of this compound metabolites?
A24: While this compound degradation can reduce its toxicity, the potential ecological impact of its metabolites requires careful consideration. The formation of metabolites like 2,4-diamino-1,3,5-triazine and 2,4,6-trihydroxy-1,3,5-triazine during plant metabolism [] necessitates further research to understand their fate, persistence, and potential long-term effects on the environment.
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